2-methyl-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline
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Overview
Description
2-methyl-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline is a useful research compound. Its molecular formula is C14H18N4 and its molecular weight is 242.326. The purity is usually 95%.
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Scientific Research Applications
Novel Triazole Derivatives and Their Pharmaceutical Applications
Triazole derivatives have been extensively studied for their pharmaceutical applications due to their broad range of biological activities. The synthesis and evaluation of novel triazole compounds have led to discoveries in anti-inflammatory, antimicrobial, antitumor, and antiviral properties. These activities make triazole derivatives, including the specific 2-methyl-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline, potential candidates for the development of new therapeutic agents. The research emphasizes the need for new, more efficient synthetic methods that consider green chemistry and sustainability while addressing emerging health challenges such as antibiotic resistance and neglected diseases (Ferreira et al., 2013).
Synthetic Routes for Triazole Compounds
The synthesis of 1,2,3-triazole compounds, including the derivatives of this compound, has been a topic of interest due to their significant pharmacological potential. The copper(I) catalyzed azide-alkyne cycloaddition, known as a click reaction, is highlighted as an efficient method for creating triazole compounds. This synthetic approach is praised for its simplicity, high yield, and the ability to produce compounds with a wide array of biological activities. The research underlines the importance of 1,2,3-triazoles in drug discovery and their applications in material science, pharmaceutical chemistry, and bioconjugation (Kaushik et al., 2019).
Triazine-Triazole Hybrid Compounds and Their Biological Significance
Triazine, another heterocyclic compound, when combined with triazole derivatives, demonstrates a wide spectrum of biological activities. Synthetic derivatives of triazine-triazole hybrids have shown promise in antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory applications. This hybrid approach signifies the potential of combining different heterocyclic frameworks to develop novel compounds with enhanced pharmacological activities, suggesting a promising research direction for compounds such as this compound (Verma et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Mode of Action
It is known that the hydrogen bond accepting and donating characteristics of the triazole and thiadiazine moieties can make specific interactions with different target receptors .
Biochemical Pathways
Similar compounds have been found to interact with various biochemical pathways due to their broad spectrum of pharmacological activities .
Result of Action
Compounds with similar structures have been reported to exhibit a wide range of biological activities .
Properties
IUPAC Name |
2-methyl-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c1-10-6-7-11(9-12(10)15)14-17-16-13-5-3-2-4-8-18(13)14/h6-7,9H,2-5,8,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMNFXLUICXQFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C3N2CCCCC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.